molecular formula C63H98N18O14S B1353927 [Tyr8]-Substance P CAS No. 55614-10-3

[Tyr8]-Substance P

Cat. No.: B1353927
CAS No.: 55614-10-3
M. Wt: 1363.6 g/mol
InChI Key: MSKLWPIJUANGPO-CUZNLEPHSA-N
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Description

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is an 11-amino acid neuropeptide identified as Substance P, a member of the tachykinin family. It plays a critical role in neurotransmission, pain signaling, and inflammatory responses . Key characteristics include:

  • Molecular Formula: C₆₃H₉₈N₁₈O₁₃S
  • Molecular Weight: 1347.65 g/mol (average mass)
  • CAS Number: 33507-63-0
  • Structural Features: Contains a C-terminal amide group (-NH₂) and a Tyr residue at position 8, which distinguishes it from truncated or modified analogs .

Substance P binds to the neurokinin-1 (NK1) receptor, mediating effects such as vasodilation, smooth muscle contraction, and nociception.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKLWPIJUANGPO-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55614-10-3
Record name Substance P, tyr(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name azanium 2,4-dihydroxybenzenesulfonate
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Preparation Methods

Overview

The most common and effective method for preparing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is solid-phase peptide synthesis (SPPS) . This method allows sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating purification and automation.

Method Details

  • Resin Selection: Typically, a Rink amide resin or similar is used to yield the C-terminal amide (-NH2) characteristic of this peptide.
  • Amino Acid Protection: Fmoc (9-fluorenylmethoxycarbonyl) chemistry is preferred for N-terminal protection, with side chains protected by appropriate groups (e.g., Boc for Lys, tBu for Tyr).
  • Coupling Reagents: Commonly used reagents include HBTU, HATU, or PyBOP combined with DIPEA to activate carboxyl groups for peptide bond formation.
  • Deprotection: Fmoc groups are removed by mild base treatment (e.g., 20% piperidine in DMF).
  • Sequence Assembly: The peptide is assembled from the C-terminus (Met) to the N-terminus (Arg) by iterative cycles of deprotection and coupling.
  • Cleavage and Side-Chain Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails.

Purification

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve ≥98% purity.
  • Analytical methods such as mass spectrometry and HPLC confirm the identity and purity.

Advantages

  • High yield and purity.
  • Automation possible for reproducibility.
  • Suitable for peptides with complex sequences and modifications.

Isotopic Labeling and Radiolabeling

Tritium Labeling

  • Radiolabeled analogs of Substance P, including Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, have been prepared by catalytic tritiation .
  • The process involves catalytic dehalogenation or saturation of precursor peptides with tritium gas in the presence of palladium catalysts (e.g., PdO/BaSO4).
  • Reaction conditions: room temperature, DMF solvent, reaction time ~60 minutes.
  • Purification is performed by RP-HPLC.
  • Specific radioactivity ranges from 0.6 to 2.8 TBq/mmol.
  • These labeled peptides are used in receptor binding assays and metabolic pathway studies.

Applications

  • Radiolabeled peptides help in mapping metabolic pathways and receptor interactions in neurochemical research.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin, Fmoc chemistry, RP-HPLC purification High purity, automation, reproducibility Requires specialized equipment, costly reagents
Solution-Phase Peptide Synthesis Fragment coupling in solution, extensive purification Useful for specific modifications or isotopic labeling Labor-intensive, lower yield for long peptides
Catalytic Tritium Labeling Use of tritium gas and Pd catalysts, RP-HPLC purification Enables radiolabeling for biological studies Requires handling of radioactive materials

Research Findings and Considerations

  • The peptide’s synthesis is well-established using Fmoc-SPPS protocols, with commercially available protected amino acids and resins.
  • The presence of multiple proline residues requires careful optimization of coupling conditions to avoid incomplete reactions or cis/trans isomerization.
  • The C-terminal amidation (Met-NH2) is critical for biological activity and is achieved by using amide-forming resins.
  • Radiolabeling by tritium incorporation is a specialized technique that preserves peptide integrity while enabling sensitive detection in biological assays.
  • Purity and correct folding are confirmed by analytical HPLC and mass spectrometry, ensuring functional peptide for research applications.

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The search results provide information on Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, not Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2. Therefore, this article will focus on the applications of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.

Scientific Research Applications

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 has several applications in scientific research, primarily related to its role as a ligand for the NK-1 receptor and its involvement in various physiological processes .

Tumor Targeting and Diagnosis

  • Targeting Molecule: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can act as a targeting molecule for tumor diagnosis, particularly in lung cancer, due to its ability to bind with the NK-1 receptor .
  • Diagnostic Probe: A polypeptide probe containing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to detect NK-1 receptor protein expression in various tumors through magnetic imaging and fluorescence imaging . Tumors that express the NK-1 receptor include ovarian cancer, mammary cancer, prostate cancer, neurospongioma, and colorectal carcinoma .
  • Detection Sensitivity: Supramolecular improvement on synthesis dimer and polypeptide polymer enhances the susceptibility of detecting neurokinine-1 receptor protein via magnetic imaging and fluorescence imaging .

Development of Diagnostic Probes

  • Polypeptide Probes: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to create polypeptide dimers and polymers for tumor diagnosis . These probes are created through the use of a difunctional chelation group with Metal Gd3+ on the peptide molecule .
  • Specific Binding: The polypeptide probe gathers at the tumor locus in vivo through specific binding with the NK-1 receptor protein . This allows for the detection of neurokinine-1 receptor protein using magnetic imaging and optical imaging techniques, enhancing detection sensitivity .

Case Studies

While specific case studies utilizing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 polypeptide probes are not detailed in the provided search results, the patent document indicates the potential for such applications in diagnosing various cancers. Further research articles would be needed to provide detailed experimental results and clinical data.

Enzyme Activity Assays

Substance P is used as a substrate in enzyme activity assays . Aspergilloglutamic peptidase, an enzyme from Aspergillus niger, uses substance P as a substrate . The pH-dependence of the catalytic activity of aspergilloglutamic peptidase has been measured using Substance P as a substrate, with maximum activity observed at pH 4-5 .

Data Table

ApplicationDescriptionTumor Types
Tumor Targeting and DiagnosisUtilized as a targeting molecule for pulmonary cancer diagnosis due to its affinity for the NK-1 receptor.Lung cancer, ovarian cancer, mammary cancer, prostate cancer, neurospongioma, colorectal carcinoma
Diagnostic Probe DevelopmentServes as a basis for creating polypeptide dimers and polymers that enhance detection sensitivity through magnetic and fluorescence imaging.Various tumors expressing the NK-1 receptor
Enzyme Activity AssaysActs as a substrate for enzymes like aspergilloglutamic peptidase, facilitating studies on enzyme kinetics and mechanisms.N/A

Comparison with Similar Compounds

Truncated Substance P Analogs

Compound Name Sequence Molecular Weight CAS Number Key Features
Substance P (2-11) Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ 1191.47 g/mol - Lacks N-terminal Arg; reduced receptor binding affinity .
Substance P (9-11) Gly-Leu-Met-NH₂ 354.9 g/mol 40297-96-9 Minimal active fragment; retains partial NK1 receptor activity .

Functional Differences :

  • Truncated analogs exhibit diminished bioactivity due to loss of critical N-terminal residues (e.g., Arg¹ and Pro²) required for receptor interaction .

Modified Substance P Analogs

Compound Name Sequence/Modifications Molecular Weight CAS Number Key Features
[Tyr⁸,Nle¹¹]-Substance P Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Nle-NH₂ 1345.62 g/mol - Nle (norleucine) substitution at Met¹¹ enhances metabolic stability .
D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-Substance P D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂ 1387.69 g/mol 143077-65-0 D-amino acids and Trp/Leu substitutions confer opioid antagonist activity .

Functional Differences :

  • Stability : Nle substitution at Met¹¹ reduces oxidation susceptibility, prolonging half-life .
  • Receptor Specificity: D-amino acid substitutions (e.g., D-Arg¹, D-Pro²) alter receptor binding profiles. For example, D-Trp⁷,⁹ analogs act as NK1 receptor antagonists and attenuate morphine-induced analgesia .

Functional Analogues from Other Peptide Families

Compound Name Sequence Molecular Weight Key Features
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ ~1050 g/mol Modulates morphine effects; reduces tail-flick latency in rats .
Antho-RFamide ~600 g/mol Activates ectodermal conduction systems in sea anemones; no NK1 affinity .

Functional Differences :

  • Mechanism : Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ interacts with opioid receptors, contrasting Substance P’s NK1-mediated effects .
  • Species Specificity : Antho-RFamide is specific to invertebrates, highlighting evolutionary divergence in neuropeptide function .

Electroactive Hybrid Peptides

Compound Name Structure Molecular Weight Key Features
Fc-Pro-Leu-Gly-OMe Ferrocene-Pro-Leu-Gly-OMe ~550 g/mol Combines ferrocene (electrochemical activity) with Pro-Leu-Gly (MIF-1 motif); used in Parkinson’s disease models .

Functional Differences :

  • Application : Fc-Pro-Leu-Gly-OMe leverages redox properties for biosensing, unlike Substance P’s signaling roles .

Research Findings and Clinical Implications

  • Substance P Analogs: Modifications like D-amino acids or residue substitutions (e.g., D-Trp⁷,⁹) yield dual-acting compounds with opioid antagonist/NK1 receptor blocker profiles, useful in pain and addiction therapy .
  • Truncated Peptides : Substance P (9-11) retains partial activity, suggesting the C-terminal domain is critical for receptor engagement .
  • Cross-Species Peptides : Antho-RFamide’s excitatory effects on muscles underscore neuropeptide functional conservation despite structural divergence .

Biological Activity

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, commonly referred to as [Tyr8]-substance P, is an undecapeptide synthesized through solid-phase techniques. This peptide is a derivative of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₆₃H₈N₁₄O₁₁S
  • Molecular Weight : 1363.6 g/mol
  • IUPAC Name : H-DL-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

The peptide exhibits a complex structure that influences its biological functions. The presence of specific amino acids contributes to its activity in various biological systems.

1. Hormonal Release

This compound has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in vitro at high dosages. However, it does not significantly affect the release of growth hormone, prolactin, or thyrotropin . This selective hormonal activity suggests its potential role in reproductive health.

2. Gastrointestinal Effects

In studies involving isolated guinea pig ileum, this compound induced contractions similar to those produced by synthetic substance P but with a more gradual increase in muscle tone . This indicates its potential utility in modulating gastrointestinal motility.

3. Cardiovascular Impact

In vivo studies on dogs demonstrated that this compound could decrease systemic blood pressure without qualitative differences compared to synthetic substance P . This property may have implications for managing hypertension and related cardiovascular conditions.

The biological activities of this compound are mediated through its interaction with neurokinin receptors, particularly NK1 receptors. These receptors are involved in various physiological responses, including pain transmission and inflammatory processes.

Comparative Analysis with Other Peptides

PeptideBiological ActivityReference
This compoundHormonal release, gastrointestinal motility, cardiovascular effects
Substance PPain modulation, inflammation
HemorphinsAntinociceptive effects

Case Study 1: Hormonal Effects

A study conducted on isolated pituitary cells demonstrated that this compound effectively increased LH and FSH release when administered at concentrations exceeding 10^-7 M . This finding highlights its potential application in fertility treatments.

Case Study 2: Gastrointestinal Motility

Research involving guinea pig ileum showed that administration of this compound resulted in significant contractions compared to controls, suggesting its role as a modulator of gut motility .

Future Directions

Research on this compound is ongoing, with future studies focusing on:

  • Therapeutic Applications : Investigating its potential use in treating reproductive disorders and gastrointestinal diseases.
  • Mechanistic Studies : Further elucidating the signaling pathways involved in its hormonal and gastrointestinal effects.
  • Comparative Efficacy : Evaluating its effectiveness against other neuropeptides and synthetic analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Tyr8]-Substance P
Reactant of Route 2
Reactant of Route 2
[Tyr8]-Substance P

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